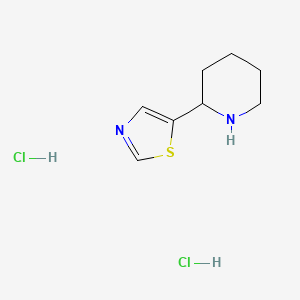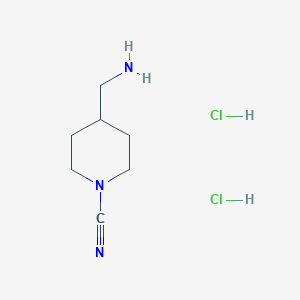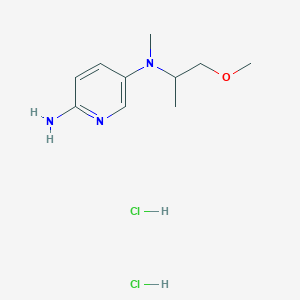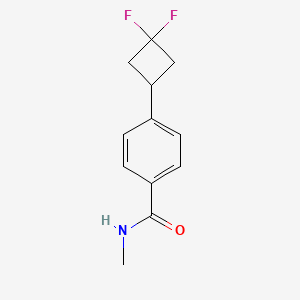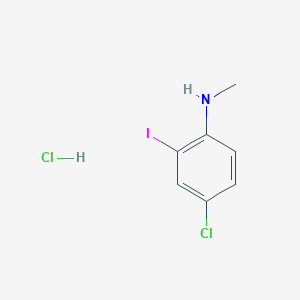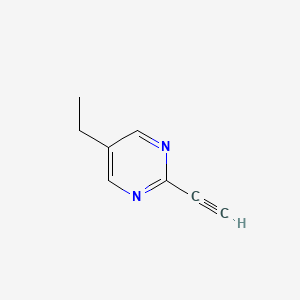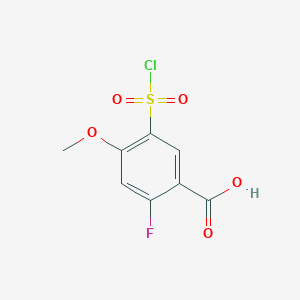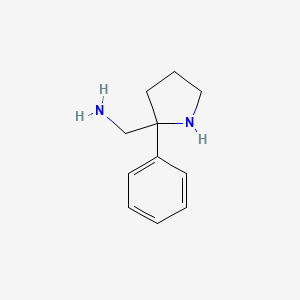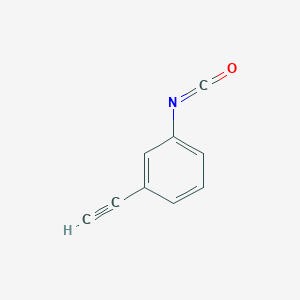
1-Ethynyl-3-isocyanatobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-3-isocyanatobenzene is an aromatic compound characterized by the presence of an ethynyl group and an isocyanate group attached to a benzene ring
準備方法
The synthesis of 1-Ethynyl-3-isocyanatobenzene typically involves multi-step organic reactions. One common method starts with the preparation of 3-ethynylaniline, which is then subjected to a reaction with phosgene to introduce the isocyanate group. The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-Ethynyl-3-isocyanatobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the ethynyl and isocyanate groups influence the reactivity and orientation of the substituents.
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.
Common reagents used in these reactions include strong acids or bases, catalysts like palladium or copper, and various solvents depending on the specific reaction conditions. Major products formed from these reactions include substituted benzene derivatives, ureas, carbamates, and cyclic compounds.
科学的研究の応用
1-Ethynyl-3-isocyanatobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Biological Studies: Researchers use it to study enzyme mechanisms and protein interactions, particularly those involving isocyanate-reactive sites.
Medicinal Chemistry: It is investigated for potential therapeutic applications, including the development of enzyme inhibitors and other bioactive molecules.
作用機序
The mechanism of action of 1-Ethynyl-3-isocyanatobenzene involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, such as amino acids in proteins. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The ethynyl group can participate in various organic reactions, contributing to the compound’s versatility in chemical synthesis.
類似化合物との比較
1-Ethynyl-3-isocyanatobenzene can be compared with other benzene derivatives containing ethynyl or isocyanate groups:
1-Ethynyl-4-isocyanatobenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
3-Ethynylphenyl isocyanate: Lacks the additional substituent on the benzene ring, leading to different chemical properties.
Phenyl isocyanate: Contains only the isocyanate group, used widely in organic synthesis and polymer chemistry.
The uniqueness of this compound lies in the combination of both ethynyl and isocyanate groups, providing a versatile platform for various chemical transformations and applications.
特性
IUPAC Name |
1-ethynyl-3-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO/c1-2-8-4-3-5-9(6-8)10-7-11/h1,3-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJAOAGHJAXHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

